An In-depth Technical Guide to the Physical Properties of (3-(Difluoromethyl)phenyl)methanamine Hydrochloride
An In-depth Technical Guide to the Physical Properties of (3-(Difluoromethyl)phenyl)methanamine Hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Unknown
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a cornerstone of progress. (3-(Difluoromethyl)phenyl)methanamine hydrochloride, a fluorinated benzylamine derivative, represents a compound of interest for medicinal chemists, likely as a key building block or intermediate in the synthesis of more complex bioactive molecules. The introduction of the difluoromethyl group is a common strategy to modulate physicochemical and pharmacological properties such as lipophilicity, metabolic stability, and receptor binding affinity.
This technical guide serves as a comprehensive resource on the physical properties of (3-(Difluoromethyl)phenyl)methanamine hydrochloride. As a Senior Application Scientist, it is crucial to present not only the available data but also to provide a robust framework for the empirical determination of key physical parameters. It is important to note that while fundamental identifying information for this compound is available, extensive experimental data on its physical properties is not widely published. Consequently, this guide will focus on two key areas: the established identity of the compound and detailed, field-proven methodologies for the experimental determination of its core physical characteristics. This approach ensures scientific integrity and empowers researchers to generate reliable data for their specific applications.
Compound Identification and Core Data
A crucial first step in the characterization of any chemical substance is to establish its fundamental identifiers. For (3-(Difluoromethyl)phenyl)methanamine hydrochloride, the following information has been collated from chemical supplier databases.
| Property | Value | Source |
| Chemical Name | (3-(Difluoromethyl)phenyl)methanamine hydrochloride | N/A |
| Synonyms | 3-(Difluoromethyl)benzylamine hydrochloride | N/A |
| CAS Number | 1256353-07-7 | [1] |
| Molecular Formula | C₈H₁₀ClF₂N | [1] |
| Molecular Weight | 193.62 g/mol | [1] |
| Chemical Structure | N/A |
Methodologies for Physical Property Determination
The following sections detail the standardized experimental protocols for elucidating the key physical properties of (3-(Difluoromethyl)phenyl)methanamine hydrochloride. The causality behind experimental choices is explained to provide a deeper understanding of the procedures.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
This method is a widely accepted and reliable technique for determining the melting point of a solid organic compound.[2][3]
-
Sample Preparation:
-
Ensure the sample of (3-(Difluoromethyl)phenyl)methanamine hydrochloride is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface.
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
Ensure the sample is positioned adjacent to the thermometer or temperature sensor for accurate temperature reading.
-
-
Measurement:
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (a preliminary rapid determination can be performed to estimate this).
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the heating block.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1-T2.
-
-
Calibration: The melting point apparatus should be regularly calibrated using certified reference standards with known melting points (e.g., those provided by USP or other national metrology institutes).
-
Repeatability: The determination should be performed in triplicate to ensure the reproducibility of the results. The reported melting range should be the average of these determinations.
Caption: Workflow for Melting Point Determination.
Solubility Profile
Understanding the solubility of a compound in various solvents is fundamental for drug development, informing formulation strategies, purification methods, and administration routes.[4]
This is the gold standard method for determining the thermodynamic solubility of a compound.[5]
-
Solvent Selection:
-
Select a range of relevant solvents, including:
-
Aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).
-
Common organic solvents used in drug development (e.g., ethanol, methanol, dichloromethane, acetone).
-
-
-
Procedure:
-
Add an excess amount of (3-(Difluoromethyl)phenyl)methanamine hydrochloride to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to permit the undissolved solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant, avoiding any solid particles. Filtration through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) is recommended.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Construct a calibration curve using standard solutions of known concentrations to quantify the solubility.
-
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.
-
Solid State Analysis: The solid material remaining after the experiment should be analyzed (e.g., by XRPD) to confirm that no phase transformation has occurred during the experiment.
Caption: Shake-Flask Solubility Determination Workflow.
Spectroscopic Characterization
Spectroscopic analysis provides invaluable information about the chemical structure and functional groups present in a molecule.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of a compound.[6][7]
Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of (3-(Difluoromethyl)phenyl)methanamine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube.[8] The choice of solvent is critical; for a hydrochloride salt, protic deuterated solvents are often suitable.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).[9] Standard acquisition parameters should be used, with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). The resulting spectrum should be analyzed for chemical shifts, integration values, and coupling patterns to confirm the proton environment within the molecule.
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[10]
Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid (3-(Difluoromethyl)phenyl)methanamine hydrochloride sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.
-
Data Interpretation: Analyze the spectrum for characteristic absorption bands corresponding to the functional groups expected in the molecule (e.g., N-H stretches of the ammonium salt, C-H stretches of the aromatic ring, and C-F stretches of the difluoromethyl group).
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in confirming the molecular weight and elemental composition.[11][12]
Protocol for Mass Spectrometry (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of (3-(Difluoromethyl)phenyl)methanamine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infusion and Ionization: Infuse the sample solution into the ESI source of the mass spectrometer. The compound will be ionized, typically forming the [M+H]⁺ ion corresponding to the free base.
-
Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion of the free base, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
While a comprehensive, experimentally verified dataset for the physical properties of (3-(Difluoromethyl)phenyl)methanamine hydrochloride is not yet publicly available, this guide provides a robust framework for its characterization. The provided protocols for determining melting point, solubility, and spectroscopic properties are based on established, reliable methodologies that will yield high-quality, reproducible data. By adhering to these procedures, researchers and drug development professionals can confidently generate the necessary physical property data to advance their research and development activities. This systematic approach ensures that the characterization of this and other novel compounds is built on a foundation of scientific rigor and integrity.
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